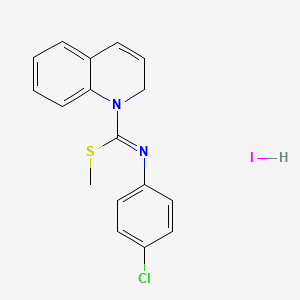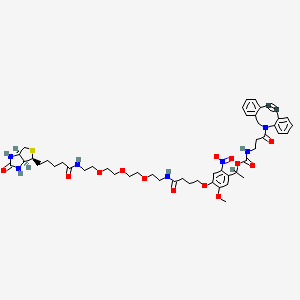
PLX9486
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Efficacy in Gastrointestinal Stromal Tumors
PLX9486, a tyrosine kinase inhibitor (TKI), demonstrates notable anti-tumor efficacy in gastrointestinal stromal tumors (GISTs), particularly in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models. This is significant in cases where secondary resistance develops in GIST patients being treated with other TKIs like Imatinib and Sunitinib. PLX9486 has shown effectiveness against both primary KIT exon 9 and 11 and secondary exon 17 and 18 mutations. Its application in vitro and in vivo, such as in two imatinib-resistant GIST patient-derived xenograft (PDX) models, has resulted in significant inhibition of proliferation, mainly through the inhibition of KIT signaling pathways. These findings provide a strong basis for further clinical testing of PLX9486 in this context (Gebreyohannes et al., 2018).
Clinical Trial in Gastrointestinal Stromal Tumors
In a phase 1b/2a nonrandomized clinical trial, PLX9486 was assessed in combination with another TKI, Sunitinib, for its effects on patients with refractory GIST. This trial explored the synergy between a type I and a type II KIT inhibitor, aiming for broad mutation coverage and global disease control. The trial demonstrated that PLX9486 and Sunitinib can be safely co-administered, and the combination was associated with clinical benefit and an acceptable safety profile. This suggests the potential for this combination therapy to target two complementary conformational states of the same kinase in patients with refractory GIST, highlighting a new therapeutic avenue (Wagner et al., 2021).
Eigenschaften
Produktname |
PLX9486 |
|---|---|
IUPAC-Name |
Unknown |
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PLX9486; PLX-9486; PLX 9486. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)